3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
Description
This compound features a quinoline core substituted at position 3 with a benzenesulfonyl group, at position 4 with a 4-(2,4-dimethylphenyl)piperazine moiety, and at position 6 with a fluorine atom. The benzenesulfonyl group enhances metabolic stability, while the piperazine and dimethylphenyl substituents may influence receptor binding affinity. The fluorine atom likely improves bioavailability and membrane permeability. Its molecular weight is estimated at ~493.6 g/mol (calculated).
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-8-11-25(20(2)16-19)30-12-14-31(15-13-30)27-23-17-21(28)9-10-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUWVYNBYTGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline typically involves multi-step organic reactions. The process generally starts with the preparation of the fluoroquinoline core, followed by the introduction of the piperazine ring and finally, the sulfonyl group. Each step requires specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage large-scale synthesis techniques involving automated reactors, precise monitoring systems, and optimization of reaction conditions to ensure consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions such as:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used to reduce certain functional groups.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, given the diverse functional groups present.
Common Reagents and Conditions
Common reagents include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Halogens and acids for substitution reactions These reactions typically require specific conditions such as controlled temperatures (0-100°C), specific solvents (water, ethanol), and catalysts (palladium, platinum).
Major Products Formed
The major products depend on the specific reaction. For example, oxidation might introduce additional oxygen functionalities, while substitution can replace hydrogen atoms with other substituents like halogens.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biomolecules and cells.
Medicine: : Explored for its pharmacological properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. Its mechanism of action often involves binding to enzymes or receptors, altering their activity. The presence of the fluoroquinoline moiety suggests potential antibacterial activity by targeting bacterial DNA gyrase or topoisomerase IV.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
(a) Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10n)
- Molecular Weight : 507.3 g/mol ([M+H]+ at m/z 508.3).
- Key Substituents : Thiazole ring, ureido linker, ethyl acetate ester.
- Comparison :
- The target compound lacks the thiazole and ureido groups, simplifying its structure.
- The direct 2,4-dimethylphenyl substitution on piperazine in the target compound may reduce steric hindrance compared to the bulky thiazole-acetate-ureido system in 10n.
- Both compounds exhibit high synthetic yields (88–95% for 10n vs. unspecified for the target).
(b) Pramiconazole
- Molecular Weight : 659.73 g/mol.
- Key Substituents : Triazole ring, difluorophenyl group, dioxolane.
- Comparison :
- Pramiconazole’s triazole moiety is critical for antifungal activity, absent in the target compound.
- Both share piperazine components, but the target’s dimethylphenyl group contrasts with Pramiconazole’s difluorophenyl and dioxolane substituents.
- The target’s lower molecular weight (~493.6 vs. 659.73) suggests better pharmacokinetic properties (e.g., absorption).
Functional Group Analysis
- Benzenesulfonyl vs. Esters : The target’s benzenesulfonyl group may confer greater metabolic stability compared to the ethyl acetate esters in compounds (e.g., 10n).
- Fluorine Positioning: The 6-fluoro substitution on quinoline aligns with fluorination strategies in drug design to enhance lipophilicity and bioavailability.
Data Table: Key Comparative Properties
Research Findings and Implications
- Structural Simplicity : The target compound’s lack of complex linkers (e.g., ureido or thiazole in 10n) may streamline synthesis and reduce off-target interactions.
- Fluorine Advantage: The 6-fluoro substitution could enhance blood-brain barrier penetration compared to non-fluorinated analogues.
Biological Activity
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C24H26N6O2S
- Molecular Weight : 462.57 g/mol
- LogP : 4.9437
- Polar Surface Area : 67.453 Ų
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O2S |
| Molecular Weight | 462.57 g/mol |
| LogP | 4.9437 |
| Polar Surface Area | 67.453 Ų |
| Hydrogen Bond Acceptors | 8 |
Fluoroquinolones, including this compound, primarily exert their antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria. By binding to these targets, the compound disrupts the normal function of bacterial DNA, leading to cell death.
Efficacy Against Pathogens
Research indicates that derivatives of fluoroquinolones exhibit significant activity against a range of gram-positive and gram-negative bacteria. In particular, studies have shown that compounds similar to this compound demonstrate potent activity against strains resistant to conventional antibiotics.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results showed that certain analogs had IC50 values in the nanomolar range, indicating strong growth inhibition.
Table 2: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HT-29 | 25 |
| Compound B | M21 | 30 |
| Compound C | MCF7 | 40 |
In Vivo Studies
In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). These findings suggest potential applications in cancer therapy.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies, which indicated low toxicity levels in embryonic models. This is promising for further development in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
